molecular formula C15H23ClN2O B13757276 1-Methyl-N-(2,6-xylyl)isonipecotamide hydrochloride CAS No. 78186-37-5

1-Methyl-N-(2,6-xylyl)isonipecotamide hydrochloride

Cat. No.: B13757276
CAS No.: 78186-37-5
M. Wt: 282.81 g/mol
InChI Key: JZSWBHGUTPTRPN-UHFFFAOYSA-N
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Description

1-Methyl-N-(2,6-xylyl)isonipecotamide hydrochloride is a chemical compound with the molecular formula C15H23ClN2O. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a methyl group and a 2,6-dimethylphenyl group.

Preparation Methods

The synthesis of 1-Methyl-N-(2,6-xylyl)isonipecotamide hydrochloride typically involves several steps. One common method includes the reaction of 2,6-dimethylphenylamine with 1-methylpiperidine-4-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Methyl-N-(2,6-xylyl)isonipecotamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically results in the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, leading to the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring. Common reagents for these reactions include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

1-Methyl-N-(2,6-xylyl)isonipecotamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Methyl-N-(2,6-xylyl)isonipecotamide hydrochloride involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of enzymes involved in metabolic pathways, thereby affecting cellular functions. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-Methyl-N-(2,6-xylyl)isonipecotamide hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

CAS No.

78186-37-5

Molecular Formula

C15H23ClN2O

Molecular Weight

282.81 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-1-methylpiperidin-1-ium-4-carboxamide;chloride

InChI

InChI=1S/C15H22N2O.ClH/c1-11-5-4-6-12(2)14(11)16-15(18)13-7-9-17(3)10-8-13;/h4-6,13H,7-10H2,1-3H3,(H,16,18);1H

InChI Key

JZSWBHGUTPTRPN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2CC[NH+](CC2)C.[Cl-]

Origin of Product

United States

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